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Compound of Interest

Compound Name: EGFR-IN-145

Cat. No.: B2449277 Get Quote

A head-to-head comparison of the kinase selectivity profiles of Osimertinib, Gefitinib, and

Erlotinib, providing researchers with critical data for informed decision-making in drug discovery

and development.

In the landscape of targeted cancer therapy, epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer

(NSCLC) and other malignancies. While first and second-generation inhibitors like Gefitinib and

Erlotinib have shown clinical efficacy, the development of resistance and off-target effects have

driven the quest for more selective agents. This guide provides a detailed comparison of the

kinase selectivity of the third-generation inhibitor, Osimertinib, against its predecessors,

Gefitinib and Erlotinib.

Note on EGFR-IN-145: As of this publication, public information regarding a compound

specifically named "EGFR-IN-145" is unavailable. Therefore, this guide utilizes Osimertinib as a

representative example of a highly selective, third-generation EGFR inhibitor for comparative

analysis.

Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target

toxicities while maximizing efficacy against the intended target. The following table summarizes

the inhibitory activity (IC50 in nM) of Osimertinib, Gefitinib, and Erlotinib against wild-type

EGFR and key mutant forms, as well as a selection of off-target kinases. This data, compiled

from various kinase profiling studies, highlights the superior selectivity of Osimertinib.
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Kinase Target
Osimertinib (IC50,
nM)

Gefitinib (IC50, nM) Erlotinib (IC50, nM)

EGFR (Wild Type) 7 2 2

EGFR (L858R) 1 26 20

EGFR (Exon 19 Del) <1 37 29

EGFR (T790M) 1 >1000 >1000

EGFR

(L858R/T790M)
1 >1000 >1000

HER2 (ErbB2) 200 >10000 1890

HER4 (ErbB4) 400 >10000 >20000

BLK 3 >10000 >10000

BMX 4 >10000 >10000

BTK 2 >10000 >10000

ITK 8 >10000 >10000

TEC 4 >10000 >10000

TXK 6 >10000 >10000

RIPK2 >10000 49 >10000

SRC >10000 >10000 >10000

YES1 >10000 >10000 >10000

Data is compiled from multiple sources and should be considered representative. Absolute

values may vary depending on assay conditions.

Experimental Protocols: Biochemical Kinase
Inhibition Assay
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The determination of kinase inhibitor potency and selectivity is typically achieved through in

vitro biochemical assays. The following is a representative protocol for a luminescence-based

kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP

produced during the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against a panel of purified kinases.

Materials:

Purified recombinant kinase enzymes.

Kinase-specific peptide or protein substrates.

Test compounds (e.g., Osimertinib, Gefitinib, Erlotinib) serially diluted in DMSO.

ATP solution.

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

ADP-Glo™ Reagent and Kinase Detection Reagent.

White, opaque 384-well assay plates.

Plate-reading luminometer.

Procedure:

Compound Plating: Dispense a small volume (e.g., 1 µL) of serially diluted test compounds

into the wells of a 384-well plate. Include wells with DMSO only as a high-activity control (0%

inhibition) and wells without the kinase enzyme as a low-activity control (100% inhibition).

Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its

corresponding substrate in the kinase assay buffer. Dispense this mix into each well

containing the test compounds.

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The

final ATP concentration should ideally be at or near the Km value for each specific kinase.
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Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60

minutes) to allow the enzymatic reaction to proceed.

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent

terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at

room temperature for 40 minutes.[1]

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well.

This reagent converts the ADP generated during the kinase reaction into ATP and contains

luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

Incubate at room temperature for 30-60 minutes.[1]

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the high

and low controls.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value for each

compound against each kinase.

Visualizing Biological Pathways and Experimental
Processes
To better understand the context of EGFR inhibition and the methodology for assessing

selectivity, the following diagrams are provided.
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Caption: Simplified EGFR signaling pathway.
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Caption: Kinase selectivity profiling workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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